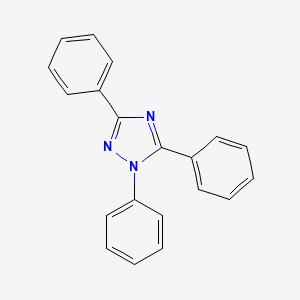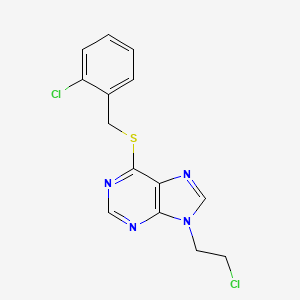
Phe-Met-Arg-Phe, amide acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phe-Met-Arg-Phe, amide acetate, also known as FMRFamide, is a neuropeptide first discovered in mollusks. It is known for its ability to enhance myocardial contraction and regulate heartbeats in these organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Met-Arg-Phe, amide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
Phe-Met-Arg-Phe, amide acetate can undergo various chemical reactions, including:
Oxidation: This can affect the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
Phe-Met-Arg-Phe, amide acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neuropeptide signaling and ion channel activation.
Medicine: Explored for its potential therapeutic effects on heart function and its role in pain modulation.
Industry: Utilized in the development of peptide-based drugs and as a research tool in neurobiology
作用機序
Phe-Met-Arg-Phe, amide acetate exerts its effects by binding to and activating FMRFamide-activated sodium channels. This binding induces conformational changes in the channel, leading to its opening and the subsequent influx of sodium ions. This process is crucial for the modulation of neuronal and muscular activity .
類似化合物との比較
Similar Compounds
Neuropeptide Y: Another neuropeptide involved in various physiological processes, including appetite regulation and anxiety.
Substance P: Known for its role in pain perception and inflammatory responses.
Neuropeptide FF: Involved in pain modulation and opioid receptor regulation.
Uniqueness
Phe-Met-Arg-Phe, amide acetate is unique in its ability to directly activate sodium channels, a feature not commonly observed in other neuropeptides. This direct activation allows for more immediate and potent physiological effects .
特性
分子式 |
C31H46N8O6S |
|---|---|
分子量 |
658.8 g/mol |
IUPAC名 |
acetic acid;(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C29H42N8O4S.C2H4O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;1-2(3)4/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);1H3,(H,3,4)/t21-,22-,23-,24-;/m0./s1 |
InChIキー |
SDZGHFARVNFBSH-JPIABUGISA-N |
異性体SMILES |
CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
正規SMILES |
CC(=O)O.CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


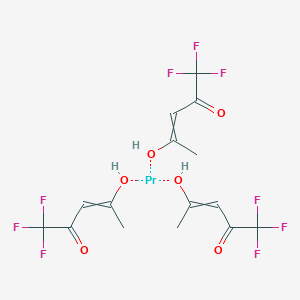
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)

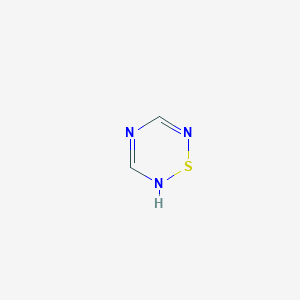
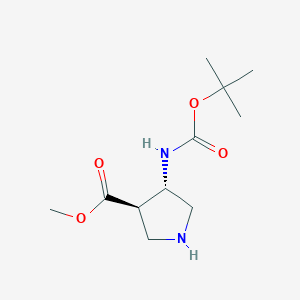
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)

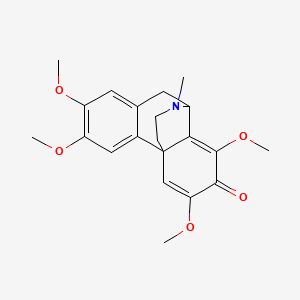
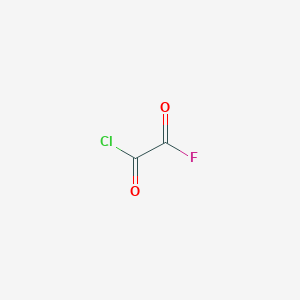
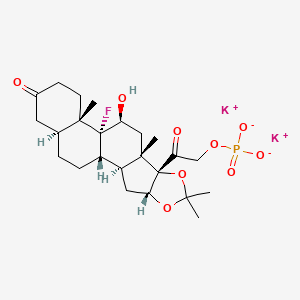
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
